Cellular nucleic acid-binding protein is expressed in various tissues, with notable levels found in the heart, brain, and reproductive organs. Its expression is particularly high during developmental stages and in response to cellular stress or injury. Research indicates that this protein's expression decreases significantly as regenerative capabilities diminish, particularly in adult tissues compared to neonatal tissues .
Cellular nucleic acid-binding protein belongs to the broader category of nucleic acid-binding proteins. These proteins can be classified based on their binding specificity (e.g., DNA-binding proteins, RNA-binding proteins) and their functional roles in cellular processes such as transcription regulation, RNA processing, and DNA repair .
The synthesis of cellular nucleic acid-binding protein can be achieved through recombinant DNA technology. This involves cloning the CNBP gene into an expression vector, which is then introduced into host cells (commonly bacteria or mammalian cells) for protein production. The expressed protein is subsequently purified using techniques such as affinity chromatography.
The structure of cellular nucleic acid-binding protein consists of multiple domains that facilitate its interaction with nucleic acids. It features a conserved zinc finger motif that is crucial for its DNA/RNA binding capability. This structural configuration allows the protein to recognize specific sequences within nucleic acids, contributing to its regulatory functions.
Crystallographic studies have provided insights into the three-dimensional structure of cellular nucleic acid-binding protein, revealing how it interacts with target nucleic acids at the molecular level. These studies highlight the importance of specific amino acid residues in binding affinity and specificity .
Cellular nucleic acid-binding protein participates in several biochemical reactions, primarily involving the binding and modulation of nucleic acids. These reactions include:
The binding interactions can be characterized using techniques such as electrophoretic mobility shift assays (EMSA), surface plasmon resonance (SPR), and fluorescence resonance energy transfer (FRET), which provide quantitative data on binding affinities and kinetics.
The mechanism of action of cellular nucleic acid-binding protein involves several steps:
Studies have shown that overexpression of CNBP enhances cell proliferation by promoting the expression of cell cycle-related genes such as cyclin D1 and c-Myc . Conversely, knockdown experiments demonstrate that reduced CNBP levels lead to impaired cell cycle progression and increased apoptosis.
Cellular nucleic acid-binding protein is typically soluble in aqueous solutions at physiological pH levels. It maintains stability across a range of temperatures but may denature under extreme conditions (e.g., high temperatures or extreme pH).
Cellular nucleic acid-binding protein has several important applications in scientific research:
Cellular Nucleic Acid-Binding Protein (CNBP), initially identified in 1989 during a screen for proteins interacting with the sterol regulatory element (SRE) in the HMGCR promoter, was first recognized as a transcriptional regulator involved in cholesterol homeostasis [1] [6] [9]. The gene encoding CNBP is located on human chromosome 3q21.3 and was originally designated ZNF9 (Zinc Finger Protein 9) due to its seven tandem zinc finger domains [1] [4]. Subsequent research revealed its broader nucleic acid binding capabilities, leading to its reclassification as CNBP (Cellular Nucleic Acid-Binding Protein). This protein is also referenced in literature as RNF163, ZCCHC22, or DM2 due to its involvement in myotonic dystrophy type 2 [1] [4]. The dual nomenclature reflects its initial characterization as a transcription factor and later recognition as a ubiquitous nucleic acid chaperone.
CNBP serves as a critical regulator in both DNA- and RNA-dependent cellular processes. It binds single-stranded nucleic acids with a marked preference for guanosine-rich (G-rich) sequences through its seven conserved CCHC-type zinc knuckle domains [2] [4] [6]. Structurally, these domains resemble those in the HIV-1 nucleocapsid protein, enabling versatile nucleic acid interactions [9]. Functionally, CNBP acts as a nucleic acid chaperone, remodeling secondary structures like G-quadruplexes (G4) in promoter regions and untranslated regions (UTRs) to influence gene expression [2] [6] [9]. This activity underpins its roles in:
Its ubiquitous expression across tissues—especially high in skeletal muscle, heart, ovary, and brain—aligns with these diverse functions [4] [8].
CNBP exhibits striking evolutionary conservation from fungi to mammals, though it is notably absent in plants [6] [9] [10]. The protein’s core structure—six to seven CCHC zinc knuckles—is preserved across taxa, with vertebrate orthologs sharing >90% amino acid identity [6] [9]. For example:
This conservation underscores CNBP’s fundamental role in nucleic acid metabolism. Functional studies demonstrate that even distantly related orthologs (e.g., from the sea sponge Amphimedon queenslandica) can rescue CNBP depletion in human cells, highlighting the robustness of its molecular functions [6] [9].
Organism | Identity vs. Human | Key Structural Features |
---|---|---|
Homo sapiens | 100% | 7 CCHC zinc knuckles, RGG box |
Mus musculus | 95% | Identical domain organization |
Procambarus clarkii | ~60% | 7 CCHC knuckles, RGG domains |
Schizosaccharomyces pombe | ~53% | 6 CCHC knuckles |
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